molecular formula C13H9Cl2NO4S B2693803 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid CAS No. 309279-72-9

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid

Cat. No.: B2693803
CAS No.: 309279-72-9
M. Wt: 346.18
InChI Key: OZBBYFCITOSXSJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid is an organic compound with the molecular formula C13H9Cl2NO4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted by chlorine atoms, and the sulfonamide group is attached to the benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and a suitable sulfonamide derivative.

    Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-(2,5-Dichlorobenzenesulfonamido)benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorobenzoic acid: A precursor in the synthesis of 2-(2,5-Dichlorobenzenesulfonamido)benzoic acid.

    3,5-Dichlorobenzoic acid: Another chlorinated benzoic acid with similar chemical properties.

    2-Amino-4-chlorobenzoic acid: A related compound with an amino group instead of a sulfonamide group.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and the sulfonamide group, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-8-5-6-10(15)12(7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBBYFCITOSXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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